Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate
Overview
Description
“Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate” is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.21900 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H14N2O3 . Unfortunately, the specific structural details are not available in the searched resources.Scientific Research Applications
Fluorescent Sensing
Tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate has been investigated for its photochemical properties. It was reported that hydroxypyrazole-based ligands, which are structurally related to this compound, can function as fluorescent sensors. Specifically, these ligands demonstrate an ability to coordinate with Zn(II) ions, leading to significant changes in their emission spectra. This property makes them potentially useful as ratiometric fluorescent sensors (Formica et al., 2018).
Coordination Chemistry
Research on tert-butyl pyrazolyl derivatives has explored their coordination chemistry. A study involving homoscorpionate ligands containing tert-butyl groups, similar in structure to this compound, revealed that these ligands maintain consistent coordination chemistry compared to their non-tert-butyl analogs. Such findings are significant in the context of developing complex metal-ligand systems for various applications (Rheingold et al., 2003).
Synthesis of Complex Molecules
This compound and its derivatives are valuable in the synthesis of complex organic molecules. For example, reactions involving tert-butyl acetates with alkenes have been shown to yield diverse structures. These synthesis pathways are crucial for developing new organic compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2004).
Molecular Recognition in Catalysis
The compound's derivatives have been examined for their roles in molecular recognition, particularly in Mn-catalyzed C-H oxidation processes. Studies have indicated that tert-butyl pyrazoles, closely related to this compound, can facilitate selective C-H oxidation by orienting substrates through hydrogen bonding. This capability is significant for the development of selective catalysts in organic synthesis (Balcells et al., 2009).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a wide range of biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound would depend on its precise targets .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Given that pyrazole derivatives can have a wide range of biological activities, the effects of this compound could potentially be diverse .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. Factors such as pH, temperature, and reaction time can affect the yield and effectiveness of the compound .
properties
IUPAC Name |
tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-11-5-7(12)4-10-11/h4-5,12H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDLIVURBMRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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